methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Scientific Research Applications
Antioxidant Activity
This compound has been studied for its antioxidant properties . Antioxidants are crucial in preventing cell damage caused by oxidative stress, which is implicated in various age-related diseases such as arthritis, diabetes, dementia, and cancer . The compound’s structure, which includes a thiazolidine ring and dimethoxybenzylidene moiety, suggests it could scavenge free radicals, thereby reducing the risk of oxidative stress-related diseases.
Medicinal Chemistry
In medicinal chemistry, the compound’s core structure is reminiscent of pharmacophores known for their therapeutic potential. Its synthesis involves the Claisen–Schmidt condensation, indicating that it could be a precursor or an analogue to more complex molecules with biological activity . The presence of the dimethoxyphenyl group could be leveraged in drug design, potentially enhancing solubility and bioavailability.
Protective Group in Synthesis
The 3,4-dimethoxybenzyl group within this compound can act as a protective group in synthetic chemistry. It can increase the solubility and stability of precursors and is cleaved off during the formation of self-assembled monolayers, particularly at elevated temperatures and in the presence of protons . This feature is valuable for the synthesis of complex organic molecules and materials science applications.
Self-Assembled Monolayers (SAMs)
The compound’s thiol-related moiety suggests potential use in the formation of self-assembled monolayers (SAMs) . SAMs have applications in nanotechnology, electronics, and surface science. The protective group mentioned earlier facilitates the formation of SAMs with high structural integrity and quality .
Synthetic Organic Chemistry
Lastly, the compound’s structure is conducive to various synthetic transformations. It could serve as a building block in the synthesis of more complex molecules, such as tricyclic systems, through regioselective bond formation processes. This versatility makes it a valuable compound in the field of synthetic organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins within the cell
Mode of Action
The compound, also known as methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, is likely to interact with its targets through a series of chemical reactions. The compound is synthesized through a Claisen–Schmidt reaction, which is a powerful way of making C-C bonds and introducing useful functionality into the resulting product . The compound’s interaction with its targets could result in changes to the target’s structure or function, leading to downstream effects on cellular processes.
Biochemical Pathways
Similar compounds have been found to interfere in biochemical pathways in unusual ways, such as inducing reductive stress using formate as a hydride source or oxidative stress by accepting hydride from nad(p)h
Result of Action
Similar compounds have been found to have antioxidant activity, suggesting that this compound may also have potential antioxidant effects . Antioxidants play an important role in the body’s defense mechanisms by scavenging or regulating the formation and removal of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus reducing the risk of oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the absence of a solvent in the synthesis of similar compounds has been found to reduce the chances of an undesired side product forming, making the process more environmentally friendly
properties
IUPAC Name |
methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-23-14-9-8-13(11-15(14)24-2)12-16-18(22)20(19(26)27-16)10-6-4-5-7-17(21)25-3/h8-9,11-12H,4-7,10H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYINHKALGZPIN-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate |
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